4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-10-15-7-8-16(11-17)20(15)18(21)9-6-13-2-4-14(12-19)5-3-13/h2-5,15-17H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQIBCGRBNSHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These include the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and specific reaction conditions, such as controlled temperature and pressure, are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Monoamine Reuptake Inhibition
The primary application of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile lies in its role as a monoamine reuptake inhibitor . Research indicates that it can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a candidate for treating mood disorders such as depression and anxiety .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties , potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to protect neuronal cells from damage could enhance its therapeutic profile .
Potential in Pain Management
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold may also be effective in managing pain through their action on pain-related neurotransmitter systems . This opens avenues for exploring the compound's efficacy in treating chronic pain conditions.
Case Study 1: Antidepressant Efficacy
A study examined the effects of various 8-azabicyclo[3.2.1]octane derivatives on depression models in rodents. Results indicated that compounds similar to 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile demonstrated significant reductions in depressive behaviors, supporting their potential as novel antidepressants .
Case Study 2: Neuroprotection
In vitro studies investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in neuronal cultures exposed to harmful agents, suggesting a protective role against neurodegeneration .
Mechanism of Action
The mechanism of action of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in its biological activity, allowing it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Variations
The target compound is compared to structurally related derivatives below, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Comparisons of Structural Analogues
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound likely improves solubility compared to the methanesulfonyl group in BK77582, which may enhance binding to polar biological targets .
- Benzonitrile Role: The benzonitrile group, common to the target compound and OLED materials in , could stabilize charge-transfer states in optoelectronic applications, though the bicyclic system may limit conjugation compared to phenoxazine derivatives .
Biological Activity
4-(3-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile can be represented as follows:
Key Characteristics:
- Molecular Weight: 274.36 g/mol
- IUPAC Name: 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile
The primary mechanism of action for compounds in the 8-azabicyclo[3.2.1]octane class involves the inhibition of monoamine reuptake, which affects neurotransmitter levels in the synaptic cleft. This mechanism is crucial for treating various mood and anxiety disorders.
Key Points:
- Neurotransmitter Reuptake Inhibition: The compound has demonstrated the ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation and cognitive functions .
Therapeutic Applications
Research indicates that derivatives like 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile may be effective in treating:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
These applications stem from their ability to modulate neurotransmitter systems effectively.
Study on Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of a related 8-azabicyclo derivative in animal models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors attributed to increased serotonin levels due to reuptake inhibition .
Safety Profile
The safety profile of compounds within this class has been assessed through various toxicological studies. Notably, they exhibit a lower incidence of side effects compared to traditional tricyclic antidepressants, making them a promising alternative for patients with treatment-resistant depression .
Summary Table of Biological Activities
Q & A
How can researchers optimize the synthesis of 4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile to improve yield and purity?
Basic Research Question
A critical step involves coupling the azabicyclo moiety to the benzonitrile scaffold. Evidence from a synthesis protocol for a related compound (tert-butyl carbamate derivative) highlights the use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions, with molecular sieves to absorb moisture and triethylamine as a base to drive the reaction . For improved purity, iterative recrystallization or chromatography using gradients of ethyl acetate/hexane is recommended. Computational modeling (e.g., DFT) can predict intermediates’ stability to optimize reaction conditions .
What advanced spectroscopic techniques are recommended for characterizing the structural features of this compound?
Basic Research Question
A combination of FT-IR, FT-Raman, and NMR (¹H, ¹³C, DEPT, HSQC) is essential to confirm functional groups and stereochemistry. UV-Vis spectroscopy can elucidate electronic transitions, particularly for the benzonitrile and conjugated ketone groups. For example, details the use of 2D NMR (HSQC) to resolve overlapping signals in a structurally similar compound, while FT-IR confirmed C≡N and C=O stretches at 2225 cm⁻¹ and 1680 cm⁻¹, respectively .
How can Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses predict reactivity and electronic properties?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. NBO analysis quantifies hyperconjugative interactions (e.g., σ→σ* or π→π*) that stabilize the molecule. In , Fukui indices derived from DFT identified the carbonyl carbon as a reactive site for nucleophilic attacks, aligning with experimental observations of hydrolysis susceptibility .
What are common challenges in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software address them?
Advanced Research Question
Challenges include low crystal quality, twinning, and weak diffraction. SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures against high-resolution data. For macromolecules or twinned crystals, SHELXPRO and SHELXD can phase data experimentally. notes that SHELX’s robustness in handling partial occupancy and disorder makes it suitable for complex bicyclic systems like azabicyclo[3.2.1]octane derivatives .
How does modifying the azabicyclo[3.2.1]octane moiety impact biological activity in structure-activity relationship (SAR) studies?
Advanced Research Question
The methoxy group at the 3-position and the azabicyclo core’s rigidity influence receptor binding. For instance, and highlight azabicyclo derivatives as Janus kinase (JAK) and farnesoid X receptor (FXR) agonists. Replacing the methoxy group with bulkier substituents (e.g., isopropyl) in related compounds reduced off-target interactions but required computational docking (e.g., AutoDock Vina) to validate binding poses .
How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?
Advanced Research Question
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. For example, reports a 0.3 Å deviation in bond lengths between X-ray and DFT-optimized structures, attributed to crystal packing forces. To mitigate this, include solvent models (e.g., PCM) in simulations and validate with temperature-dependent NMR to assess dynamic effects .
What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical studies?
Advanced Research Question
In vitro assays (e.g., microsomal stability, CYP450 inhibition) paired with in silico ADMET predictions (e.g., SwissADME) can prioritize derivatives. For the benzonitrile scaffold, ’s drug-likeness analysis (Lipinski’s Rule of Five, bioavailability radar) showed favorable logP (~2.8) and TPSA (~65 Ų), suggesting oral bioavailability. In vivo metabolite identification via LC-MS/MS is critical for detecting oxidation at the azabicyclo nitrogen .
How can researchers validate the compound’s target engagement in cellular assays?
Advanced Research Question
Use orthogonal assays:
- Fluorescence polarization for direct binding (e.g., JAK1/2 inhibition in ).
- Western blotting to measure downstream phosphorylation (e.g., STAT proteins for JAK inhibitors).
- Cellular thermal shift assays (CETSA) to confirm target stabilization. For FXR agonists ( ), luciferase reporter assays in HepG2 cells validated transcriptional activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
